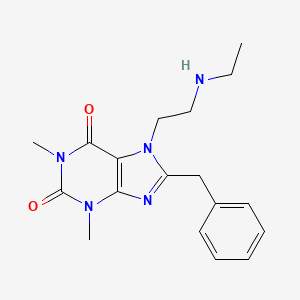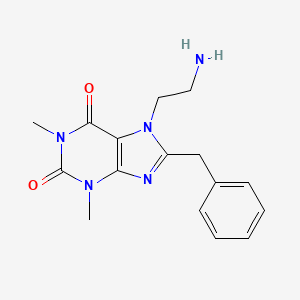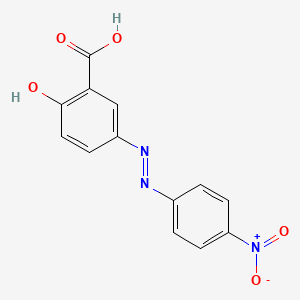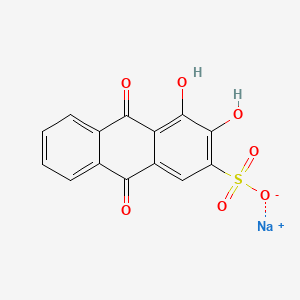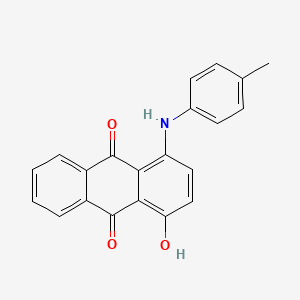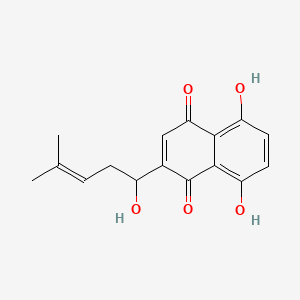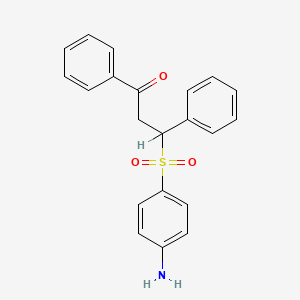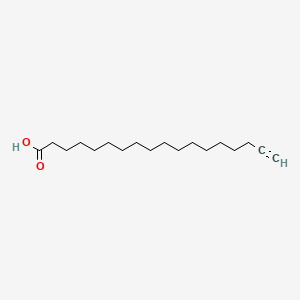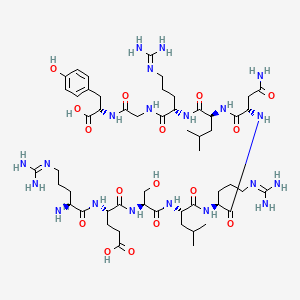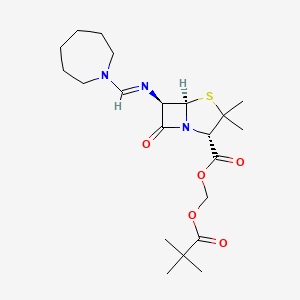
Pivmecillinam
Descripción general
Descripción
Pivmecillinam is an orally active prodrug of mecillinam, an extended-spectrum penicillin antibiotic . It is the pivaloyloxymethyl ester of mecillinam . Pivmecillinam is primarily active against Gram-negative bacteria and is used mainly in the treatment of lower urinary tract infections .
Synthesis Analysis
The synthesis of Pivmecillinam involves the reaction of mecillinam with a halomethyl pivalate in an aprotic polar solvent such as N,N-dimethylformamide . The reaction is carried out at 0-25 degrees Celsius for 10-20 hours .
Molecular Structure Analysis
Pivmecillinam is a pivaloyloxymethyl ester of amdinocillin . Its chemical formula is C21H33N3O5S and it has a molar mass of 439.57 g/mol .
Chemical Reactions Analysis
Pivmecillinam is well absorbed orally and is broken down to amdinocillin in the intestinal mucosa . It is active against gram-negative organisms .
Physical And Chemical Properties Analysis
Pivmecillinam is a β-lactam antibiotic and a pivaloyl-containing pro-drug . It belongs to the class of amidinopenicillin .
Aplicaciones Científicas De Investigación
Treatment of Urinary Tract Infections (UTIs)
Pivmecillinam is used extensively in the treatment of uncomplicated urinary tract infections (UTIs). It has shown clinical and bacteriological efficacy in treating UTIs caused by ESBL-producing Escherichia coli . A study found that pivmecillinam given at 400mg three times daily gave comparable clinical and bacteriological cure rates in women with community-acquired E. coli UTIs irrespective of ESBL production .
Treatment of Salmonellosis
Pivmecillinam is also used in the treatment of salmonellosis, a bacterial disease caused by infection with the Salmonella bacterium .
Treatment of Typhoid Fever
Typhoid fever, a life-threatening illness caused by the bacterium Salmonella Typhi, can also be treated with Pivmecillinam .
Research on Treatment Duration for UTIs
Research has been conducted to compare the efficacy of different treatment durations for UTIs. A study found that a 5-day course of pivmecillinam was superior to a 3-day course in women with uncomplicated UTIs .
Research on Dosage for UTIs
Studies have also been conducted to determine the optimal dosage of pivmecillinam for treating UTIs. One study found that a pivmecillinam dosage of 200mg given three times daily for ≤5 days was associated with treatment failure for the ESBL E. coli group .
FDA Approval for Uncomplicated UTIs
The FDA has approved pivmecillinam tablets for the treatment of uncomplicated UTIs. The approval was based on 3 clinical trials evaluating the efficacy of different pivmecillinam dosing regimens .
Safety and Hazards
The most common side effects of Pivmecillinam use are rash and gastrointestinal upset, including nausea and vomiting . Pivmecillinam should be used with caution for long-term or frequently repeated treatment, due to the possibility of carnitine depletion . It can cause false-positive urinary glucose if tested for reducing substrates .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Pivmecillinam, also known as Amdinocillin Pivoxil, primarily targets the Penicillin-binding protein 1A (PBP-1A) . This protein is crucial for bacterial cell wall synthesis, making it a key target for many antibiotics .
Mode of Action
Pivmecillinam interferes with the biosynthesis of the bacterial cell wall . It does this by inhibiting PBP-1A, which is involved in the cross-linking of the peptidoglycan layer of the bacterial cell wall . This interference is slightly different from that of other penicillins and cephalosporins .
Biochemical Pathways
The primary biochemical pathway affected by Pivmecillinam is the synthesis of the bacterial cell wall. By inhibiting PBP-1A, Pivmecillinam prevents the proper formation of the peptidoglycan layer, which is essential for maintaining the structural integrity of the bacterial cell .
Pharmacokinetics
Pivmecillinam is a prodrug, meaning it is metabolized into its active form, mecillinam, in the body . It is well absorbed following oral administration . The maximum plasma concentration (Cmax) and the area under the concentration–time curve (AUC) of pivmecillinam increase in a dose-proportional manner . The mean cumulative percentage of urine excretion of mecillinam at 0 to 24 hours ranges from 35.5 to 44.0% .
Result of Action
The inhibition of PBP-1A by Pivmecillinam leads to a defective peptidoglycan layer in the bacterial cell wall. This results in a loss of structural integrity and eventually, bacterial cell death . It is active against gram-negative organisms and is used for the treatment of uncomplicated urinary tract infections (UTIs) .
Action Environment
The efficacy of Pivmecillinam can be influenced by various environmental factors. For instance, the presence of food has significant effects on the Cmax and AUC of pivmecillinam . Additionally, the dosage of Pivmecillinam can also affect its efficacy. A dosage of 200 mg given three times daily for ≤5 days was associated with treatment failure, while 400 mg given three times daily showed comparable clinical and bacteriological cure rates .
Propiedades
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5S/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23/h12,14-15,17H,6-11,13H2,1-5H3/t14-,15+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGNOVNWUSPMDP-HLLBOEOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048538 | |
| Record name | Pivmecillinam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pivmecillinam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.26e-02 g/L | |
| Record name | Pivmecillinam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pivmecillinam interferes with the biosynthesis of the bacterial cell wall however its activity is slightly different from that of other penicillins and cephalosporins | |
| Record name | Pivmecillinam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01605 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pivmecillinam | |
CAS RN |
32886-97-8 | |
| Record name | Pivmecillinam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32886-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amdinocillin pivoxil [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032886978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivmecillinam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01605 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pivmecillinam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pivmecillinam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMDINOCILLIN PIVOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WAM1OQ30B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pivmecillinam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 °C | |
| Record name | Pivmecillinam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01605 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pivmecillinam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





